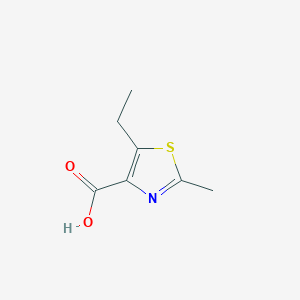

5-Ethyl-2-methylthiazole-4-carboxylic acid

Description

Historical Development and Significance of Thiazole (B1198619) Heterocycles in Synthetic Chemistry

The journey into the chemistry of thiazoles began in the late 19th century, with the pioneering work of Arthur Hantzsch. In 1887, Hantzsch reported a landmark method for the synthesis of thiazole derivatives through the condensation of α-haloketones with thioamides. synarchive.comscribd.com This reaction, now famously known as the Hantzsch thiazole synthesis, became a cornerstone of heterocyclic chemistry due to its reliability and broad applicability. synarchive.com

The fundamental mechanism of the Hantzsch synthesis involves an initial S-alkylation of the thioamide's sulfur atom by the α-haloketone, which is typically an SN2 reaction. youtube.com This is followed by an intramolecular condensation, where the nitrogen atom attacks the carbonyl carbon, leading to a cyclic intermediate. youtube.com Subsequent dehydration and loss of a hydrogen halide molecule result in the formation of the stable, aromatic thiazole ring. youtube.com The aromaticity of the resulting thiazole provides a strong thermodynamic driving force for the reaction. youtube.com

Over the decades, this method has been refined and remains a widely used strategy for accessing a vast array of substituted thiazoles. scribd.comnih.gov The ability to vary both the thioamide and the α-haloketone starting materials allows for the introduction of diverse functional groups at different positions on the thiazole core, making it a highly significant and enduring tool in synthetic chemistry. scribd.com

Importance of Carboxylic Acid Functionalization in Thiazole Scaffold Research

The introduction of a carboxylic acid group onto the thiazole scaffold is a critical functionalization strategy in medicinal chemistry and materials science. This functional group is not merely a passive substituent; it actively influences the molecule's properties and serves as a versatile handle for further chemical modification. nih.govnih.gov

The carboxylic acid moiety can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.govacs.org This ability to form strong, directed interactions is often essential for a compound's biological activity. Furthermore, the acidic nature of the carboxyl group allows for the formation of salts, which can improve the solubility and pharmacokinetic properties of potential drug candidates.

From a synthetic standpoint, the carboxylic acid group is an exceptionally valuable functional handle. It can be readily converted into a wide range of other functional groups, most notably amides and esters, through well-established chemical reactions. nih.govnih.gov This allows chemists to generate large libraries of derivatives from a single thiazole carboxylic acid precursor, facilitating systematic structure-activity relationship (SAR) studies. researchgate.net This approach is fundamental in drug discovery for optimizing potency, selectivity, and metabolic stability. For instance, the conversion of a thiazole carboxylic acid to a series of carboxamides is a common strategy in the development of novel kinase inhibitors and other therapeutic agents. nih.govacs.org

Overview of Research Directions for 5-Ethyl-2-methylthiazole-4-carboxylic acid and Analogues

While detailed research findings on this compound itself are not extensively documented in publicly available literature, the research directions for its structural analogues are broad and promising. The exploration of substituted thiazole-4-carboxylic acids and their derivatives is an active area of investigation across several therapeutic fields.

Anticancer Research: A significant thrust in the study of thiazole carboxylic acid analogues is in the field of oncology. mdpi.com Researchers have designed and synthesized numerous derivatives as potential anticancer agents, evaluating their effectiveness against a panel of human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. nih.govmdpi.com These compounds often exert their effects by inhibiting key proteins involved in cancer progression. For example, thiazole carboxamide derivatives have been investigated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a role in tumor growth and metastasis. nih.gov Other studies have focused on developing thiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are also implicated in certain cancers. acs.org

Antimicrobial and Antiviral Applications: The thiazole nucleus is a core component of many antimicrobial agents. nih.gov Consequently, research into novel thiazole carboxylic acid derivatives as potential antibacterial and antifungal agents is a continuous effort. researchgate.net Bioassays of these compounds have demonstrated good fungicidal activity against various fungal strains. researchgate.net In the realm of antiviral research, certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives have shown promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV), indicating potential applications in agrochemicals as well as human medicine. researchgate.net

The diverse biological activities reported for analogues of this compound underscore the therapeutic potential of this chemical class. The ethyl and methyl substituents on the specific compound provide a unique lipophilic and steric profile that could be harnessed for targeted biological activity, suggesting that it and its derivatives are worthy candidates for future investigation in these and other research areas.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 113366-74-8 | abacipharma.comleyan.combiomart.cn |

| Molecular Formula | C₇H₉NO₂S | |

| Molecular Weight | 171.22 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10)8-4(2)11-5/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXJXOZVHOTYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Studies of 5 Ethyl 2 Methylthiazole 4 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)

The carboxylic acid functional group at the C4 position is a primary site for derivatization. Standard organic chemistry reactions can be applied to this moiety to generate a diverse set of compounds.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often performed to modify the compound's solubility, stability, or to act as a protecting group during further synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common method. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using an excess of the alcohol or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com For example, reacting 5-Ethyl-2-methylthiazole-4-carboxylic acid with ethanol (B145695) in the presence of a catalyst like sulfuric acid would yield ethyl 5-ethyl-2-methylthiazole-4-carboxylate.

Amidation: Amide derivatives are frequently synthesized to explore biological activity, as the amide bond is a key feature in many pharmaceutical compounds. mdpi.com Direct amidation can be achieved by reacting the carboxylic acid with an amine, often requiring coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as those based on boron or titanium. libretexts.orgnih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This leads to the formation of N-substituted 5-ethyl-2-methylthiazole-4-carboxamides, which are valuable for building libraries of potential drug candidates.

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding (5-ethyl-2-methylthiazol-4-yl)methanol. This transformation introduces a new functional group, the hydroxymethyl group, which can be used for further derivatization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.

Below is a table summarizing these key reactions of the carboxylic acid moiety.

| Reaction Type | Reagents & Conditions | Product Class |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | 5-Ethyl-2-methylthiazole-4-carboxylate esters |

| Amidation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | N-Substituted 5-ethyl-2-methylthiazole-4-carboxamides |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | (5-Ethyl-2-methylthiazol-4-yl)methanol |

This table illustrates common transformations of the carboxylic acid group on the title compound.

Substitutions and Modifications at the Thiazole (B1198619) Ring Positions (C-2, C-4, C-5)

The thiazole ring itself is a robust aromatic system, but its positions can be functionalized, allowing for extensive structural modifications. While the C4 and C5 positions are substituted with the carboxylic acid and ethyl groups respectively, the C2-methyl group offers a site for potential reactions.

For instance, the methyl group at the C2 position could potentially undergo condensation reactions. The reactivity of substituents on the thiazole ring is influenced by the electronic nature of the ring and the other groups attached to it. While specific studies on the C2 and C5 positions of this compound are not extensively documented, the general chemistry of thiazoles suggests that modifications at these positions are feasible, expanding the range of possible derivatives.

Synthesis of Libraries of Analogues for Structure-Activity Relationship (SAR) Investigations

The development of compound libraries is a cornerstone of modern drug discovery. By systematically modifying a lead compound, researchers can investigate how structural changes affect biological activity, a process known as Structure-Activity Relationship (SAR) studies. This compound is an ideal starting point for such investigations due to its multiple points for diversification.

Libraries can be generated by combining the reactions described in section 3.1. A variety of alcohols and amines can be used to create a wide array of esters and amides. These derivatives are then screened for biological activity, such as enzyme inhibition or antimicrobial effects. researchgate.net For example, SAR studies on related thiazole compounds have shown that the nature of the substituent at the C2 and C5 positions, as well as the type of amide or ester at C4, can dramatically influence their potency as inhibitors of enzymes like metallo-β-lactamases. researchgate.net

The following table outlines a hypothetical SAR study design starting from the title compound.

| Position | Modification | Example Derivative Class | Rationale |

| C4 | Amidation with diverse amines | Library of N-aryl, N-alkyl, N-heterocyclic amides | Explore hydrogen bonding and steric interactions in target binding sites. |

| C4 | Esterification with various alcohols | Library of alkyl and aryl esters | Modulate lipophilicity and pharmacokinetic properties. |

| C5 | Variation of alkyl chain length | Propyl, Butyl, etc. analogues | Investigate the role of the C5 substituent size on activity. |

| C2 | Replacement of methyl group | Phenyl, Cyclopropyl, etc. analogues | Probe the electronic and steric requirements of the C2 pocket. |

This interactive table demonstrates a strategic approach to building a compound library for SAR studies based on the this compound scaffold.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Thiazole rings are a common motif in many biologically active natural products and synthetic drugs. chemimpex.com this compound and its derivatives can serve as valuable building blocks in the total synthesis of more complex molecules. For instance, the Febuxostat intermediate, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, highlights the importance of thiazole carboxylates in constructing sophisticated pharmaceutical agents. google.comnih.gov

The functional groups of this compound allow it to be incorporated into larger molecular frameworks through various coupling reactions. The carboxylic acid can be converted into an acid chloride, which is highly reactive towards nucleophiles, or it can participate in cross-coupling reactions to form new carbon-carbon bonds. This versatility makes it a key component in the synthetic chemist's toolbox for accessing complex molecular architectures.

Formation of Coordination Complexes and Metal-Organic Frameworks

The nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atoms of the carboxylate group, can act as coordination sites for metal ions. This property allows for the formation of coordination complexes and Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, known for their high porosity and surface area. orgsyn.org

Thiazole-based carboxylic acids are attractive ligands for MOF synthesis because the heteroatoms can provide specific binding geometries and functionalities within the framework. bldpharm.com While specific MOFs based on this compound are not prominently reported, the structural motifs are suitable for creating such materials. These complexes could have applications in catalysis, gas storage, or as sensors. The design of these materials involves the self-assembly of the metal ions and the thiazole ligand under controlled conditions.

Advanced Spectroscopic and Structural Characterization of Thiazole Carboxylic Acids

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 5-Ethyl-2-methylthiazole-4-carboxylic acid, both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and methyl groups attached to the thiazole (B1198619) ring, as well as the acidic proton of the carboxylic acid. Based on data from related structures like ethyl 2-amino-4-methylthiazole-5-carboxylate, the following resonances can be predicted:

A triplet and a quartet for the ethyl group protons, likely in the regions of δ 1.2-1.4 ppm (CH₃) and δ 4.1-4.3 ppm (CH₂) respectively. researchgate.net

A singlet for the 2-methyl group protons, expected around δ 2.5 ppm. researchgate.net

A broad singlet for the carboxylic acid proton, which could appear over a wide chemical shift range (typically δ 10-13 ppm) and may be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, confirming the number and electronic environment of each carbon atom. Expected chemical shifts, inferred from data on similar thiazole compounds, would be:

The carboxylic acid carbonyl carbon (C=O) would be the most downfield signal, typically >160 ppm.

Carbons of the thiazole ring would resonate in the aromatic region (approximately δ 110-160 ppm).

The carbons of the ethyl and methyl substituents would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | > 160 |

| Thiazole Ring | - | 110 - 160 |

| 2-Methyl (-CH₃) | ~2.5 (s) | 15 - 25 |

| 5-Ethyl (-CH₂CH₃) | ~4.2 (q), ~1.3 (t) | ~30 (CH₂), ~14 (CH₃) |

Note: These are predicted values based on analogous structures and may vary in the actual spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₉NO₂S), the molecular weight is 171.22 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 171. The fragmentation of the molecule would likely proceed through several characteristic pathways:

Loss of the carboxylic acid group: A significant fragment would likely be observed corresponding to the loss of COOH (M-45), resulting in a peak at m/z 126.

Decarboxylation: Loss of CO₂ (M-44) from the molecular ion could also occur, yielding a fragment at m/z 127.

Cleavage of the ethyl group: Fragmentation involving the loss of an ethyl radical (•CH₂CH₃, M-29) would produce a peak at m/z 142.

More advanced techniques like tandem mass spectrometry (MS/MS) could provide even more detailed structural information by isolating and further fragmenting specific ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 171 | [M]⁺ | Molecular Ion |

| 154 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 142 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 126 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 127 | [M - CO₂]⁺ | Decarboxylation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the strong absorptions of the carboxylic acid group.

A very broad O-H stretching band would be expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. spectroscopyonline.com

A strong and sharp C=O stretching band for the carbonyl group would appear around 1700 cm⁻¹. spectroscopyonline.com

The C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Vibrations associated with the thiazole ring and the C-H bonds of the alkyl groups would also contribute to the complexity of the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the thiazole ring are often strong in the Raman spectrum. The C-S stretching vibration, which can be weak in the IR spectrum, may also be more readily observed.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (broad) | IR |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 | IR, Raman |

| Carboxylic Acid (-COOH) | C-O Stretch | 1320 - 1210 | IR |

| Thiazole Ring | C=N, C=C Stretches | 1600 - 1400 | IR, Raman |

| Alkyl Groups (-CH₃, -C₂H₅) | C-H Stretches | 3000 - 2850 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in the public domain, studies on related compounds like 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid have been reported. nih.gov

A single-crystal X-ray diffraction study of this compound would reveal:

The exact bond lengths and angles of the molecule.

The conformation of the ethyl group relative to the thiazole ring.

The planarity of the thiazole ring.

The intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for this functional group.

Circular Dichroism Spectroscopy for Chiral Thiazole Derivatives

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound is not inherently chiral, it would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance by derivatization or if studying a chiral salt, CD spectroscopy would become a valuable tool. The resulting CD spectrum would provide information about the absolute configuration and conformation of the chiral derivative. The development of chiroptical sensing methods for chiral carboxylic acids has demonstrated the potential for using CD spectroscopy to determine the enantiomeric composition of such compounds. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of "5-Ethyl-2-methylthiazole-4-carboxylic acid." These calculations provide detailed information about the molecule's geometry, orbital energies, and electron distribution.

DFT studies on similar thiazole (B1198619) derivatives have been employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comtandfonline.com The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For "this compound," the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the sulfur atom, while the LUMO would likely be distributed over the carboxylic acid group and the thiazole ring. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attacks.

Key electronic properties that can be calculated for "this compound" using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in predicting the molecule's reactivity and interaction with other chemical species. A study on various thiazole derivatives demonstrated that substitutions on the thiazole ring significantly influence these electronic parameters. researchgate.net For instance, the presence of the electron-donating ethyl group at the C5 position and the methyl group at the C2 position would modulate the electron density and reactivity of the thiazole core.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

Note: These values are hypothetical and representative of what would be expected from DFT calculations based on similar structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a specific target protein. For "this compound," docking simulations can identify potential biological targets and elucidate the key interactions driving the binding process.

The results of molecular docking are typically evaluated using a scoring function, which provides an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These simulations can guide the design of more potent and selective inhibitors by identifying key pharmacophoric features.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -7.8 | Estimated free energy of binding |

| Interacting Residues | Arg120, Tyr355, Ser530 | Key amino acids in the binding site |

| Hydrogen Bonds | 2 | With Arg120 and Ser530 |

| Hydrophobic Interactions | 5 | With Leu352, Val523, Ala527 |

| π-π Stacking | 1 | With Tyr355 |

Note: The data presented is for illustrative purposes, representing typical outputs from a molecular docking simulation.

Molecular Dynamics Simulations of Thiazole Carboxylic Acid Interactions with Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a macromolecule over time. Following molecular docking, MD simulations can be performed to assess the stability of the predicted binding pose of "this compound" within a target's active site.

MD simulations on thiazole derivatives have been used to confirm the stability of ligand-protein complexes. nih.gov For "this compound," an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For "this compound," a QSAR study would involve a dataset of structurally similar thiazole derivatives with known activities against a particular biological target.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that can be used. These methods generate 3D fields around the molecules representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. A statistical method, such as Partial Least Squares (PLS), is then used to build a correlation between these fields and the biological activity.

A QSAR study on thiazole derivatives as 5-HT3 receptor antagonists successfully developed predictive CoMFA and CoMSIA models. nih.gov For "this compound," such a model could predict its biological activity based on its calculated field values. The resulting contour maps from CoMFA and CoMSIA would highlight regions where modifications to the structure (e.g., changing the ethyl group to a larger or smaller substituent) could enhance or diminish activity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of "this compound" is essential to understand its three-dimensional structure and flexibility, which are crucial for its interaction with biological targets. The rotation around the single bonds, particularly the bond connecting the carboxylic acid group to the thiazole ring and the bonds within the ethyl group, determines the molecule's accessible conformations.

The planarity of the thiazole ring imposes significant conformational restrictions. acs.org The potential energy surface (PES) can be mapped by systematically rotating the key dihedral angles and calculating the corresponding energy using quantum chemical methods. This map reveals the low-energy, stable conformations of the molecule. Studies on the conformational preferences of amino acids containing a thiazole ring have shown that specific conformations are stabilized by intramolecular hydrogen bonds. nih.gov For "this compound," an intramolecular hydrogen bond between the carboxylic acid proton and the thiazole nitrogen is a possibility that would influence its preferred conformation.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Theoretical calculations can predict various spectroscopic properties of "this compound," which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. tandfonline.com The predicted spectrum can be compared with experimental data to confirm the structure of the compound.

Furthermore, the vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule. tandfonline.com Theoretical calculations can also provide insights into the reaction mechanisms involving "this compound." For instance, the mechanism of its synthesis or its metabolic degradation pathways could be investigated by calculating the transition state structures and activation energies for the proposed reaction steps. Studies on the decarboxylation of thiazole-5-carboxylic acids have utilized kinetic studies to propose reaction mechanisms. rsc.org

Exploration of Biochemical and Biological Interactions in Vitro and Non Human in Vivo Models

Enzyme Inhibition Studies and Mechanistic Elucidation

While direct enzymatic inhibition studies on 5-Ethyl-2-methylthiazole-4-carboxylic acid are not extensively detailed in the available research, significant investigations have been conducted on structurally related 4-methylthiazole-5-carboxylic acid derivatives. This research provides a framework for understanding the potential enzymatic interactions of the core thiazole (B1198619) structure.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Elevated levels of uric acid can lead to conditions such as gout. researchgate.net Consequently, the inhibition of XO is a key therapeutic strategy. researchgate.net

A series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential XO inhibitors. researchgate.netnih.gov In vitro studies revealed that derivatives with specific substitutions, such as a fluoro group at the para position of the benzamido moiety (Compound 5b) or a chloro group (Compound 5c), demonstrated significant XO inhibitory activity. researchgate.netnih.gov For instance, compound 5b was identified as a mixed-type inhibitor following enzyme kinetic studies. researchgate.netnih.gov

Similarly, another series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were designed as structural analogues of Febuxostat, a known XO inhibitor. nih.govresearchgate.net The inclusion of a methylene (B1212753) amine spacer was intended to facilitate hydrogen bonding within the enzyme's active site. nih.gov Certain compounds within this series showed potent XO inhibitory activities, with IC50 values in the low micromolar range. nih.gov Molecular docking studies have been used to analyze the binding patterns of these potent compounds within the catalytic site of the enzyme, showing they can effectively block the active site and prevent substrate binding. researchgate.net

Table 1: Xanthine Oxidase Inhibitory Activity of Selected 4-Methylthiazole-5-Carboxylic Acid Derivatives

| Compound ID | Derivative Class | IC50 (µM) | Reference |

|---|---|---|---|

| 5b | 2-Benzamido-4-methylthiazole-5-carboxylic acid | 0.57 | nih.gov |

| 5c | 2-Benzamido-4-methylthiazole-5-carboxylic acid | 0.91 | nih.gov |

| 5j | 2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid | 3.6 | nih.gov |

| 5k | 2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid | 8.1 | nih.gov |

This table is based on data for derivatives and not the subject compound itself.

Glyoxalase-I (Glo-I) is a zinc-dependent metalloenzyme that plays a vital role in the detoxification of cytotoxic 2-oxoaldehydes, which are byproducts of high glycolytic activity in tumor cells. nih.govresearchgate.net This makes Glo-I a viable target for the development of novel anticancer agents. nih.govresearchgate.net

The active site of Glo-I has three crucial areas for effective inhibitor binding: a zinc-binding region, a positively ionized entrance, and a deep hydrophobic pocket. nih.govresearchgate.net The carboxylic acid group is a key functional moiety that can form ionic interactions with the positively charged entrance of the active site. nih.gov Computer-aided drug design techniques have been employed to identify novel Glo-I inhibitors by searching for molecules with a zinc-binding feature. nih.govnih.gov While specific studies on this compound were not identified, research on other inhibitors shows that a carboxylic acid group is a favorable feature for interacting with the enzyme's active site. nih.gov For example, in one study, a compound featuring a ketol group for zinc chelation and a carboxylic acid group for ionic interactions at the active site mouth showed potent Glo-I inhibition. nih.gov

The thiazole carboxylic acid scaffold has been explored for its inhibitory potential against other enzymatic targets. Research has shown that 2-substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net Furthermore, derivatives of the related ethyl 2-amino-4-methylthiazole-5-carboxylate have been investigated as inhibitors of the kinesin HSET (KIFC1), a potential target in cancer therapy. nih.gov Additionally, conjugates of 5-methylthiazole (B1295346) have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in inflammation. mdpi.com

Receptor Binding Assays and Ligand Efficacy Assessment

Based on the available scientific literature, specific studies detailing receptor binding assays and ligand efficacy assessments for this compound have not been reported.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress is implicated in numerous chronic diseases, making the development of potent antioxidants a significant area of research. mdpi.com The free radical scavenging capacity of various thiazole derivatives has been investigated through standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.netmdpi.comnih.gov

Studies on 2-benzamido-4-methylthiazole-5-carboxylic acid and 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives have demonstrated their potential as free radical scavengers alongside their XO inhibitory activity. nih.govnih.gov For example, certain 2-(substituted benzylamino) derivatives exhibited moderate antioxidant activity with IC50 values in the mid-micromolar range in DPPH assays. nih.gov The antioxidant activity of some thiazole-containing compounds is attributed to the oxidizable sulfur atom within the thiazole ring. researchgate.net Research on phenolic thiazoles has also shown remarkable antioxidant and antiradical properties, which are attributed to the phenolic groups and/or a hydrazone moiety present in their structure. mdpi.com

Antimicrobial Research: In Vitro Efficacy against Microbial Strains

The thiazole nucleus is a component of many compounds with demonstrated antimicrobial properties. analis.com.my The nitrogen and sulfur atoms in the thiazole moiety contribute significantly to its biological activity. analis.com.my

In vitro studies have evaluated the antimicrobial potential of various thiazole derivatives. Thirty different thiazole compounds, derived from ethyl 2-amino-4-methylthiazole-5-carboxylate, were synthesized and tested for antimicrobial activity. nih.govresearchgate.net Of these, nineteen showed notable antibacterial potential, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with some compounds showing efficacy comparable to ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663). nih.govresearchgate.net Nine of these derivatives also displayed moderate to weak antifungal activity against Candida albicans. nih.gov

Other research on 4-methylthiazole-(benz)azole derivatives has shown valuable antibacterial effects when tested against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mersin.edu.tr Additionally, some 5-acetyl-4-methylthiazole derivatives have been shown to have a significant killing effect on various microbes in time-killing assays. analis.com.my

Table 2: Antimicrobial Screening of Selected Thiazole Derivatives

| Derivative Class | Microbial Strain | Activity Noted | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Staphylococcus aureus | Special bactericidal activity | nih.govresearchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Bacillus subtilis | Special bactericidal activity | nih.govresearchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Candida albicans | Moderate to weak antifungal activity | nih.gov |

| 4-Methylthiazole-(benz)azole derivatives | Escherichia coli | Antibacterial effect | mersin.edu.tr |

| 4-Methylthiazole-(benz)azole derivatives | Pseudomonas aeruginosa | Antibacterial effect | mersin.edu.tr |

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria

Research into derivatives of the core thiazole structure indicates notable antibacterial potential. A study involving the synthesis of thirty thiazole compounds, structurally related to this compound, demonstrated that nineteen of these compounds possessed significant antibacterial properties. nih.gov The activity was particularly pronounced against Gram-positive bacteria. nih.govresearchgate.net

One of the most effective compounds in the series, analog 12f , showed antimicrobial activity comparable to the standard antibiotics ampicillin and gentamicin sulfate when tested against Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net This suggests that the thiazole scaffold is a promising framework for developing new antibacterial agents. While some derivatives showed potent activity against Gram-negative bacteria like S. typhimurium and E. coli, the special bactericidal activity was more consistently observed against Gram-positive strains. researchgate.net

Table 1: Antibacterial Activity of Related Thiazole Derivatives

| Compound/Derivative | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| Analog 12f | Staphylococcus aureus | Comparable to Ampicillin & Gentamicin | nih.govresearchgate.net |

| Analog 12f | Bacillus subtilis | Comparable to Ampicillin & Gentamicin | nih.govresearchgate.net |

| Chalcone-based thiazoles | S. typhimurium, E. coli | Potent | researchgate.net |

| Nineteen Thiazole Analogs | Gram-positive bacteria | Obvious antibacterial potential | nih.govresearchgate.net |

Antifungal Activity against Fungal Pathogens

In addition to antibacterial effects, certain thiazole derivatives have been evaluated for their antifungal properties. In a study of thirty synthesized thiazole compounds, nine analogs exhibited moderate to weak antifungal activity against the pathogenic fungus Candida albicans. nih.govresearchgate.net The most potent antimicrobial compound from this series, analog 12f , also displayed moderate antifungal activity. nih.govresearchgate.net This dual activity highlights the potential of the thiazole-carboxylic acid scaffold in developing broad-spectrum antimicrobial agents.

Antiproliferative and Cytotoxic Studies in Cancer Cell Lines (In Vitro)

The thiazole nucleus is a key component in several clinically used anticancer drugs, and ongoing research explores the potential of new derivatives. nih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of thiazole-4-carboxylic acid have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines.

In one study, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate were evaluated by the National Cancer Institute (NCI). nih.govresearchgate.net Compound 9b from this series revealed a broad spectrum of anticancer activity, inhibiting the growth of 29 out of 60 tumor cell lines tested. nih.govresearchgate.net Another study focused on novel 4-methylthiazole-5-carboxylic acid derivatives, which were tested for their efficacy against the MDA-MB-231 breast adenocarcinoma cell line. researchgate.net

Furthermore, 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer cells, with IC₅₀ values in the low micromolar range. nih.gov Similarly, research on 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid (TFAL) and its methyl ester (MTL) showed they had substantially greater antiproliferative activity against L1210 and P388 murine neoplasms compared to the standard drug hydroxyurea, with IC₅₀ values of 20 µM or less. nih.gov

Table 2: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Compound 9b | NCI 60 Cell Line Panel | Broad-spectrum activity against 29 subpanel lines | nih.govresearchgate.net |

| 4-methylthiazole-5-carboxylic acid derivatives | MDA-MB-231 (Breast) | Screened for anti-breast cancer activity | researchgate.net |

| 2-arylthiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | Potent cytotoxic agents with low µM IC₅₀ values | nih.gov |

| TFAL & MTL | L1210 & P388 (Murine Leukemia) | IC₅₀ ≤ 20 µM; greater activity than hydroxyurea | nih.gov |

| Thiazolo[2,3-e]...carboxylates (2e, 2h, 2j) | A549 (Lung), TK-10 (Renal) | Higher cytotoxicity than doxorubicin (B1662922) | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

Beyond inhibiting proliferation, certain thiazole derivatives actively induce programmed cell death (apoptosis) and interfere with the cancer cell cycle.

A novel class of thiazole derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate was shown to significantly increase the rate of late apoptosis in both lung (A549) and renal (TK-10) cancer cells. nih.gov These compounds also demonstrated a promising ability to arrest the cell cycle at various phases in these cell lines. nih.gov

Another study on a related heterocyclic compound, 4f , an imidazole (B134444) derivative, found that it induced apoptosis by modulating the mitochondrial pathway. nih.gov This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Research on 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid methyl ester (MTL) revealed its ability to induce a more complete G1/S cell-boundary block in leukemia cells than the standard agent hydroxyurea. nih.gov Similarly, studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which share structural similarities, showed that a lead compound induced apoptosis in MCF-7 breast cancer cells, with a significant increase in both early and late apoptotic cell populations. mdpi.comnih.gov

Investigation of Biochemical Pathways and Metabolic Transformations (Non-Human Systems)

Investigations into the biochemical effects of thiazole carboxylic acid derivatives in non-human in vivo models have provided insights into their systemic interactions. A study on "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," a newly developed thiazole derivative (NDTD), examined its pharmacological effects in a streptozotocin-induced diabetic rat model. nih.gov

The administration of the NDTD for four weeks led to a reversal of several key metabolic and inflammatory markers that were elevated in the diabetic rats. Specifically, the treatment resulted in:

A significant reduction in serum glucose and insulin (B600854) levels. nih.gov

Normalization of the lipid profile, with significant decreases in elevated serum triglycerides (TG), total cholesterol (TC), LDL-C, and VLDL-C. nih.gov

An increase in the level of protective HDL-C. nih.gov

Attenuation of oxidative stress, indicated by increased levels of the antioxidants glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), and a decrease in the lipid peroxidation marker malondialdehyde (MDA). nih.gov

A reversal of elevated levels of pro-inflammatory cytokines. nih.gov

These findings suggest that this thiazole derivative actively participates in biochemical pathways related to glucose and lipid metabolism, as well as inflammatory and oxidative stress responses in a non-human mammalian system. nih.gov

Analytical Methodologies for Research Sample Analysis

Chromatographic Techniques for Separation, Purity, and Reaction Monitoring

Chromatographic methods are central to the analytical workflow for 5-Ethyl-2-methylthiazole-4-carboxylic acid. These techniques are adept at separating the target compound from complex mixtures, assessing its purity, and tracking the progress of chemical transformations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant chromatographic techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds such as this compound. The principle of separation relies on the differential distribution of the analyte between a stationary phase, typically packed in a column, and a liquid mobile phase that percolates through it.

Stationary Phases: Reversed-phase columns, most commonly C18 or C8, are frequently chosen. The nonpolar characteristics of these stationary phases facilitate the retention of moderately polar compounds like this compound.

Mobile Phases: The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous component is a critical parameter as it governs the ionization state of the carboxylic acid functional group, which in turn significantly influences the compound's retention time on the column. A gradient elution, where the mobile phase composition is systematically varied during the analysis, is often employed to achieve superior separation from any impurities.

Detection: Ultraviolet (UV) detection is a common method for visualizing the separated compounds. The detector is set to the wavelength at which the thiazole (B1198619) ring exhibits maximum absorbance, thereby ensuring optimal sensitivity.

Gas Chromatography (GC):

For the analysis of this compound, which is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This involves converting the carboxylic acid into a more volatile derivative, typically an ester.

Derivatization: A common derivatization method is esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form a more volatile ester, such as a methyl or ethyl ester.

Columns: Fused silica (B1680970) capillary columns coated with a variety of stationary phases, such as different polarity polysiloxanes, are used to separate the derivatized analyte from other volatile components in the sample.

Detection: A Flame Ionization Detector (FID) is frequently used for quantification due to its high sensitivity and linear response for organic compounds.

By employing these chromatographic techniques, researchers can effectively monitor the progress of reactions involving this compound, providing valuable insights into reaction kinetics and mechanisms.

Coupled Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification

The coupling of chromatographic separation with mass spectrometry provides an exceptionally powerful tool for the unambiguous identification and precise quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS integrates the separation capabilities of HPLC with the mass analysis of a mass spectrometer. This hyphenated technique is invaluable for confirming the presence and identity of the target compound, especially in complex sample matrices.

Ionization Sources: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected.

Mass Analyzers: Various types of mass analyzers, including quadrupole, time-of-flight (TOF), and Orbitrap, are used to measure the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass analyzers can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion of interest is selected and subjected to fragmentation, producing a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the structural identification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

For the analysis of the volatile derivatives of this compound, GC-MS is the definitive method for identification.

Ionization: Electron ionization (EI) is the most common ionization method used in GC-MS. This high-energy ionization technique generates a reproducible and characteristic fragmentation pattern.

Mass Spectral Libraries: The resulting mass spectrum can be searched against extensive spectral libraries, such as the NIST library, to find a matching spectrum, thereby confirming the identity of the derivatized compound.

These coupled techniques are also highly effective for quantitative analysis. Through the use of an appropriate internal standard and the generation of a calibration curve, the precise concentration of this compound in a given sample can be accurately determined.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a complementary approach for the analysis of electroactive compounds like this compound. These techniques are based on measuring the electrical signals (such as current or potential) that are generated when the analyte undergoes an oxidation or reduction reaction at an electrode surface.

Cyclic Voltammetry (CV):

Cyclic voltammetry is a powerful technique for investigating the redox behavior of a compound. In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured.

Working Electrodes: Common working electrodes include glassy carbon, platinum, and gold. The choice of electrode material can influence the observed electrochemical response.

Electrochemical Behavior: The resulting voltammogram can provide information about the oxidation and reduction potentials of this compound. Both the thiazole ring and the carboxylic acid group can be electroactive, and their redox behavior can offer insights into the molecule's electronic structure. The reversibility of the redox processes can also be evaluated from the shape of the voltammogram.

Amperometric Detection:

Amperometry can be employed as a sensitive detection method in flowing systems like HPLC. In this setup, an electrochemical detector is placed in-line after the HPLC column. A constant potential is applied to the working electrode, and when an electroactive analyte elutes from the column and passes through the detector, it is either oxidized or reduced, generating a current that is directly proportional to its concentration. This method can provide high sensitivity and selectivity for electroactive species.

The choice of the most appropriate analytical methodology will depend on the specific goals of the research, the complexity of the sample matrix, and the required levels of sensitivity and specificity. In many cases, a combination of these techniques is employed to obtain a comprehensive and reliable characterization of this compound.

Future Research Directions and Unexplored Avenues for 5 Ethyl 2 Methylthiazole 4 Carboxylic Acid

The unique structural attributes of the thiazole (B1198619) nucleus, a five-membered aromatic ring containing both sulfur and nitrogen, have positioned its derivatives as compounds of significant interest across various scientific disciplines. wjrr.orgglobalresearchonline.net While much has been discovered, the potential of specific derivatives like 5-Ethyl-2-methylthiazole-4-carboxylic acid remains a fertile ground for future research. This article explores prospective research avenues that could unlock new applications and a deeper understanding of this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-2-methylthiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves two approaches:

- Ester Hydrolysis : Hydrolysis of ethyl 2-methylthiazole-4-carboxylate (CAS 6436-59-5) under acidic (HCl) or basic (NaOH) conditions. Temperature control (60–80°C) and reaction time (6–12 hours) are critical to avoid decarboxylation .

- Cyclocondensation : Reacting thiourea derivatives with α-haloketones (e.g., ethyl 3-bromo-2-oxopentanoate) in polar solvents (e.g., ethanol) under reflux. Stoichiometric ratios (1:1.2 for thiourea:haloketone) and catalyst selection (e.g., K₂CO₃) optimize ring closure .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies substituents: the methyl group at position 2 appears as a singlet (δ 2.5–2.7 ppm), while the ethyl group’s CH₂ and CH₃ protons show quartets (δ 1.3–1.5 ppm) and triplets (δ 2.8–3.1 ppm), respectively. The carboxylic acid proton is typically absent in DMSO-d₆ due to deprotonation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 187.03 (C₇H₉NO₂S).

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, buffer pH) or impurities. To resolve:

- Standardized Assays : Use consistent protocols (e.g., IC₅₀ determination with recombinant enzymes and triplicate measurements).

- Orthogonal Purity Checks : Combine HPLC with ¹³C NMR to detect trace by-products (e.g., decarboxylated derivatives) .

- Structure-Activity Studies : Systematically modify substituents (e.g., replacing ethyl with cyclopropyl) to isolate functional group contributions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model electron density maps (e.g., using Gaussian 16) to identify electrophilic sites (e.g., C4 position). Fukui indices predict susceptibility to nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Compare binding affinities of derivatives to optimize lead compounds .

Q. How do substituent modifications on the thiazole ring alter physicochemical properties?

- Methodological Answer :

- Lipophilicity : Replace the ethyl group with polar groups (e.g., hydroxyl) to improve aqueous solubility. Measure logP via shake-flask method (e.g., octanol/water partition) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows melting points correlate with substituent bulkiness. For example, phenyl groups increase melting points (e.g., 201–203°C in ) compared to ethyl .

Data Analysis and Optimization

Q. What strategies mitigate by-product formation during thiazole ring synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR to track thiourea consumption and intermediate formation.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate thiazole products from dimeric by-products .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.